![molecular formula C8H15NO3 B14266286 4-[(1,3-Dioxolan-4-yl)methyl]morpholine CAS No. 161562-90-9](/img/structure/B14266286.png)
4-[(1,3-Dioxolan-4-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-Dioxolan-4-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable dioxolane derivative. One common method is the reaction of morpholine with 4-chloromethyl-1,3-dioxolane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dioxolan-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxolane moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(1,3-Dioxolan-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The dioxolane moiety can act as a protecting group for carbonyl compounds, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical transformations and biological assays .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the morpholine ring, used as a solvent and in polymer production.
4-Methyl-1,3-dioxolan-2-one: Another dioxolane derivative with different functional groups, used in similar applications
Uniqueness
4-[(1,3-Dioxolan-4-yl)methyl]morpholine is unique due to the combination of the morpholine and dioxolane rings, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications in synthesis, research, and industry.
Properties
CAS No. |
161562-90-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1,3-dioxolan-4-ylmethyl)morpholine |
InChI |
InChI=1S/C8H15NO3/c1-3-10-4-2-9(1)5-8-6-11-7-12-8/h8H,1-7H2 |
InChI Key |
AGNLJPDUIDPVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2COCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
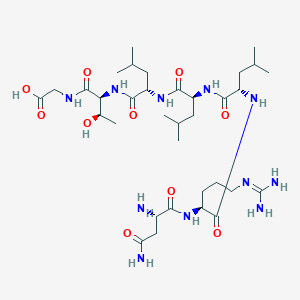
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
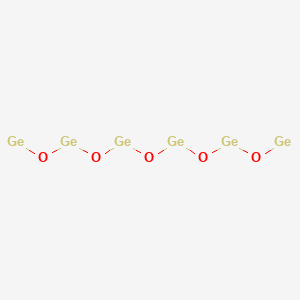
![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)
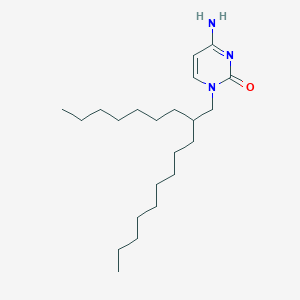
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
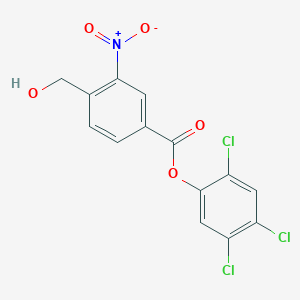
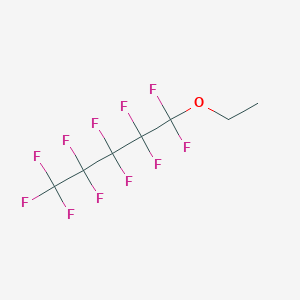

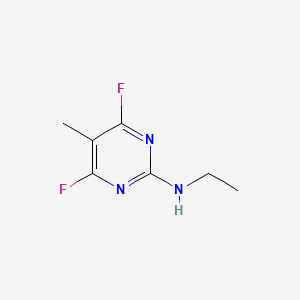
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
